N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide
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Overview
Description
N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by functionalization to introduce the methoxymethyl and hexanamide groups. Common reagents used in these reactions include methanol, hexanoyl chloride, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline N-oxide: Used in organic synthesis.
Quinoline-2-carboxylic acid: Studied for its antimicrobial properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-6-methyl-2-oxo-1H-quinolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-4-5-6-7-17(21)19-15-10-16-14(8-12(15)2)13(11-23-3)9-18(22)20-16/h8-10H,4-7,11H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGDWBIPWZFTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC2=C(C=C1C)C(=CC(=O)N2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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